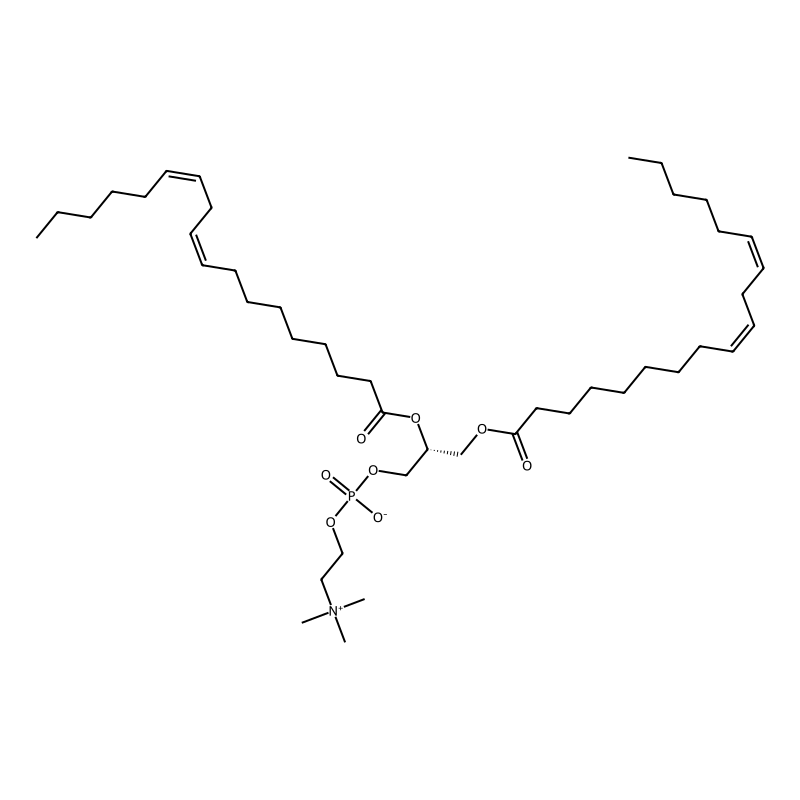1,2-Dilinoleoyl-SN-glycero-3-phosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine, also known as Dilinoleoylphosphatidylcholine (DLPc) or L-α-Dilinoleoyl phosphatidylcholine, is a type of phospholipid. Phospholipids are the major building blocks of cell membranes . DLPC has two linoleic acid chains attached to the sn-1 and sn-2 positions of the glycerol backbone, and a phosphocholine headgroup.
Here are some areas of scientific research where DLPC is used:
Reconstitution of Proteoliposomes:
Proteoliposomes are artificial vesicles containing membrane proteins. Researchers use DLPC to reconstitute purified membrane proteins into functional proteoliposomes . These proteoliposomes mimic the natural environment of the proteins and can be used to study their function, structure, and interaction with other molecules .
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a phospholipid belonging to the class of phosphatidylcholines. Its molecular formula is C44H80NO8P, and it has a molecular weight of 782.08 g/mol. This compound features two linoleoyl fatty acid chains attached to the glycerol backbone at the 1 and 2 positions, making it a diacyl derivative of SN-glycero-3-phosphocholine. The presence of linoleic acid, a polyunsaturated fatty acid, contributes to its unique properties and biological activities .
The chemical reactivity of 1,2-dilinoleoyl-SN-glycero-3-phosphocholine primarily involves hydrolysis and transesterification reactions. Hydrolysis can occur in the presence of phospholipases, leading to the release of fatty acids and glycerophosphocholine. Additionally, it can undergo transesterification with alcohols to form different phospholipid derivatives. These reactions are crucial for its metabolism and function within biological membranes .
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine exhibits various biological activities. Research indicates that it promotes lipolysis and apoptosis in adipocytes through a tumor necrosis factor-alpha-dependent pathway. This suggests potential applications in obesity and metabolic disorders by modulating lipid metabolism . Furthermore, its structural characteristics allow it to participate in membrane dynamics, influencing cell signaling and membrane fluidity .
Several methods exist for synthesizing 1,2-dilinoleoyl-SN-glycero-3-phosphocholine:
- Chemical Synthesis: This involves the coupling of linoleic acid with glycerophosphocholine through acylation reactions. The process typically requires protective group strategies to ensure selective acylation at the desired positions.
- Enzymatic Methods: Phospholipases can be utilized to catalyze the formation of this compound from simpler phospholipids, providing a more selective approach with milder conditions.
- Microbial Synthesis: Certain microbial strains can produce phosphatidylcholine derivatives through fermentation processes, offering a sustainable production method .
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine has several applications:
- Pharmaceuticals: It is used in drug formulation as an excipient to enhance drug solubility and stability.
- Biotechnology: The compound serves as a model lipid for studying membrane dynamics and interactions in cell biology.
- Nutraceuticals: Due to its role in lipid metabolism, it is investigated for potential benefits in weight management and metabolic health .
Interaction studies involving 1,2-dilinoleoyl-SN-glycero-3-phosphocholine have focused on its role in cellular membranes and its influence on protein interactions. It has been shown to affect the activity of membrane proteins and receptors, potentially altering signaling pathways. Additionally, studies indicate that it interacts with various biomolecules, including cholesterol and other lipids, impacting membrane fluidity and integrity .
Several compounds share structural similarities with 1,2-dilinoleoyl-SN-glycero-3-phosphocholine. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1,2-Dioleoyl-SN-glycero-3-phosphocholine | Contains two oleoyl chains | More stable due to monounsaturation; widely used in formulations |
| 1-Palmitoyl-2-linoleoyl-SN-glycero-3-phosphocholine | Contains one palmitoyl chain and one linoleoyl chain | Different saturation levels may affect membrane properties |
| Phosphatidylcholine | General class of phospholipids; can vary in acyl chains | Serves as a major component of biological membranes |
The uniqueness of 1,2-dilinoleoyl-SN-glycero-3-phosphocholine lies in its specific combination of two linoleic acid chains, which influences its fluidity and biological interactions differently compared to other phosphatidylcholines .








